N-(2,4-Dinitrophenyl)-DL-methionine

描述

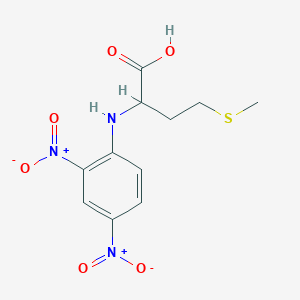

N-(2,4-Dinitrophenyl)-DL-methionine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid methionine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-DL-methionine typically involves the reaction of 2,4-dinitrochlorobenzene with DL-methionine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of methionine attacks the electrophilic carbon of the dinitrochlorobenzene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

N-(2,4-Dinitrophenyl)-DL-methionine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The dinitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

DNP-Met has found applications in several scientific domains:

1. Chemistry

- Reagent in Organic Synthesis : DNP-Met is utilized as a reagent for synthesizing various organic compounds.

- Analytical Chemistry : It serves as a derivatizing agent for amino acids and other biomolecules, facilitating their detection and quantification.

2. Biochemistry

- Enzyme Kinetics : DNP-Met modifies enzyme activity by altering the structure of active sites through nitration reactions. This alteration can lead to significant changes in enzyme kinetics.

- Protein Modification : The dinitrophenyl group allows DNP-Met to form adducts with nucleophilic sites on proteins, making it valuable for studying protein interactions and functions.

3. Medicine

- Therapeutic Potential : Preliminary studies suggest that DNP-Met may exhibit antioxidant properties, potentially useful in treating oxidative stress-related diseases.

- Diagnostic Tool : Its ability to modify proteins can be leveraged in drug design and development.

4. Industrial Applications

- DNP-Met is used in producing specialized chemicals and materials due to its unique chemical properties.

Case Study 1: Enzyme Activity Modulation

In a study investigating DNP-Met's effect on serine proteases, researchers observed a significant decrease in enzyme activity upon treatment with DNP-Met. The inhibition was attributed to the modification of serine residues at the active site, which reduced substrate affinity and catalytic turnover.

Case Study 2: Protein Interaction Studies

Another study utilized DNP-Met to explore protein-protein interactions within cellular signaling pathways. By labeling specific proteins with DNP-Met, researchers tracked changes in interaction dynamics under various physiological conditions, providing insights into how post-translational modifications influence signaling cascades.

作用机制

The mechanism of action of N-(2,4-Dinitrophenyl)-DL-methionine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include oxidative stress and disruption of cellular processes .

相似化合物的比较

Similar Compounds

2,4-Dinitrophenol: A related compound known for its use as a metabolic uncoupler.

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitroanisole: An explosive compound with similar structural features.

Uniqueness

N-(2,4-Dinitrophenyl)-DL-methionine is unique due to the presence of the methionine moiety, which imparts specific biochemical properties. This makes it distinct from other dinitrophenyl derivatives and allows for its use in specialized applications in biochemistry and medicine .

生物活性

N-(2,4-Dinitrophenyl)-DL-methionine (DNP-Met) is a synthetic derivative of the amino acid methionine, characterized by the attachment of a 2,4-dinitrophenyl group. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including enzymology, medicinal chemistry, and analytical biochemistry. This article explores the biological activity of DNP-Met, focusing on its mechanisms of action, applications, and relevant case studies.

DNP-Met is synthesized through the nucleophilic substitution reaction between DL-methionine and 2,4-dinitrochlorobenzene in the presence of a base. This reaction typically occurs in organic solvents under reflux conditions, resulting in the formation of DNP-Met as a yellow crystalline solid. The molecular formula of DNP-Met is , with a molecular weight of approximately 300.30 g/mol.

DNP-Met exhibits several biological activities primarily through its interaction with proteins and enzymes:

- Enzyme Inhibition : DNP-Met is known to modify amino acid residues in proteins, particularly through nitration reactions. This modification can lead to altered enzyme kinetics and inhibition of enzymatic activity. For instance, studies have shown that DNP derivatives can inhibit enzymes by altering their active sites or affecting substrate binding .

- Protein Modification : The dinitrophenyl group serves as a reactive moiety that can form adducts with nucleophilic sites on proteins. This property makes DNP-Met valuable for studying protein structure and function, as well as for probing protein interactions .

Enzyme Kinetics

DNP-Met has been employed in various studies to investigate enzyme kinetics. For example, it has been used to study the effects of protein modifications on enzyme activity and stability. Research indicates that DNP-Met can significantly alter the catalytic efficiency of enzymes such as serine proteases and phosphatases by modifying critical residues involved in catalysis .

Therapeutic Potential

The compound has also been explored for its potential therapeutic applications. Preliminary studies suggest that DNP-Met may have antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. Additionally, its ability to modify proteins may be leveraged in drug design to enhance the efficacy of therapeutic agents .

Case Study 1: Enzyme Activity Modulation

In a study investigating the impact of DNP-Met on serine proteases, researchers found that treatment with DNP-Met resulted in a significant decrease in enzyme activity compared to controls. The inhibition was attributed to the modification of serine residues at the active site, leading to reduced substrate affinity and catalytic turnover .

Case Study 2: Protein Interaction Studies

Another study utilized DNP-Met to probe protein-protein interactions within cellular signaling pathways. By labeling specific proteins with DNP-Met, researchers were able to track changes in interaction dynamics under different physiological conditions. This approach provided insights into how post-translational modifications influence signaling cascades .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative | Enzyme inhibition, protein modification |

| 2,4-Dinitrophenol | Phenolic compound | Metabolic uncoupler |

| 2,4-Dinitrophenylhydrazine | Hydrazone derivative | Detection of carbonyl compounds |

DNP-Met stands out among similar compounds due to its unique ability to modify amino acids within proteins while retaining methionine's biochemical properties. This dual functionality allows for diverse applications in both research and potential therapeutic contexts.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-Dinitrophenyl)-DL-methionine, and what critical parameters ensure high yield?

- Methodology : The compound is synthesized by reacting DL-methionine with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (pH 8–9) to facilitate nucleophilic aromatic substitution at the amino group. Purification involves recrystallization using ethanol-water mixtures to remove unreacted reagents. Reaction efficiency depends on maintaining stoichiometric excess of DNFB and precise pH control .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution at the methionine amino group by observing shifts in the dinitrophenyl aromatic protons (~8.5–9.0 ppm) and methylsulfanyl group (~2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 331.0474 (theoretical) for the parent compound and detects sulfoxide derivatives (e.g., m/z 347.0423) under oxidative conditions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 340 nm (λmax of dinitrophenyl derivatives) quantify purity (>98%) using acetonitrile-water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies often arise from polymorphic variations or hydration states. Use differential scanning calorimetry (DSC) to identify melting point differences between crystalline forms and X-ray diffraction (XRD) to characterize lattice structures. Solubility profiles should be re-evaluated in buffered solutions (pH 2–12) using nephelometry to detect precipitation thresholds .

Q. What experimental strategies optimize stability studies under oxidative or photolytic conditions?

- Methodology :

- Oxidative Stability : Incubate the compound in hydrogen peroxide (1–5% v/v) at 25–40°C and monitor sulfoxide formation via HPLC-MS. Kinetic modeling (Arrhenius plots) predicts degradation rates .

- Photolytic Stability : Expose to UV-Vis light (300–500 nm) in quartz cells and track absorbance changes at 340 nm. Use radical scavengers (e.g., ascorbic acid) to assess reactive oxygen species involvement .

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, charge distribution, and dipole moments. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate electron transitions in the dinitrophenyl moiety .

Q. What role does this compound play in protein chemistry research?

- Methodology : As a dinitrophenylated amino acid, it serves as a model for studying peptide labeling efficiency. Reactivity with terminal amino groups in peptides can be quantified via spectrophotometric assays (ε340 = 17,400 M⁻¹cm⁻¹) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic environments?

- Methodology : Divergent results may stem from solvent polarity or competing side reactions (e.g., hydrolysis of the dinitrophenyl group). Conduct kinetic studies in aprotic solvents (e.g., DMF) with controlled water activity. Use ¹H NMR to track intermediate formation and identify competing pathways .

属性

IUPAC Name |

2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHZIJDJOSBJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304121 | |

| Record name | 2,4-Dinitrophenyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-53-4 | |

| Record name | 2,4-Dinitrophenyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine, N-(2,4-dinitrophenyl)-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrophenyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。